2-Aminoacridin-9(10H)-one hydrochloride

Description

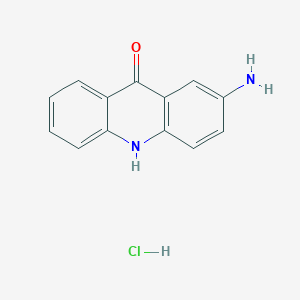

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-10H-acridin-9-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O.ClH/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12;/h1-7H,14H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARHWXRIFFJKLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735296 | |

| Record name | 2-Aminoacridin-9(10H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727388-68-3 | |

| Record name | 2-Aminoacridin-9(10H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Fluorescent Properties of 2-Aminoacridin-9(10H)-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoacridin-9(10H)-one, often referred to as 2-aminoacridone, is a heterocyclic aromatic compound notable for its intrinsic fluorescence.[1] As a derivative of the acridone core structure, this molecule has garnered attention in various scientific fields, particularly as a fluorescent probe for biophysical and cellular studies. Its utility stems from a combination of favorable photophysical properties, including strong fluorescence and sensitivity to the local environment.[1] This solvatochromic behavior, where the spectral properties shift in response to solvent polarity, makes it a valuable tool for investigating molecular interactions and micro-environmental changes.[1][2] This technical guide provides an in-depth overview of the core fluorescent properties of 2-aminoacridin-9(10H)-one, detailed experimental protocols for its characterization and application, and a summary of its synthesis.

Core Fluorescent Properties

The fluorescence of 2-aminoacridone is characterized by its excitation and emission spectra, quantum yield (ΦF), and fluorescence lifetime (τ). These properties are highly dependent on the solvent and local chemical environment, a crucial consideration for experimental design.[1][2]

Data Presentation: Spectral and Photophysical Properties

The quantitative spectral data for 2-aminoacridone and related derivatives are summarized below. The variations in these values highlight the influence of the molecular environment on the fluorophore's electronic states.

| Property | Value | Solvent / Conditions | Source |

| Excitation Maximum (λex) | 429 nm | Not Specified | [1][3] |

| 428 nm | Not Specified | [1] | |

| 425 nm | Not Specified | [1] | |

| 420 nm | 0.1 M Tris, pH 8.0 | [1] | |

| 386 nm | Not Specified (for Acd) | [2] | |

| 405 nm | PBS (for 9AA** derivative) | [4] | |

| Emission Maximum (λem) | 529 nm | Not Specified | [1][3] |

| 525 nm | Not Specified | [1] | |

| 532 nm | Not Specified | [1] | |

| 542 nm | 0.1 M Tris, pH 8.0 | [1] | |

| Quantum Yield (ΦF) | 0.95 | Water (for Acd) | [2] |

| 0.29 | THF (for Acd) | [2] | |

| 0.95 ± 0.02 | Water (for 9AA** derivative) | [4] | |

| 0.99 | Ethanol (for 9-Aminoacridine) | [5] | |

| Fluorescence Lifetime (τ) | ~15 ns | Not Specified (for Acd) | [2] |

| 17.0 ns | PBS (for 9AA** derivative) | [4] |

*Note: Acd refers to Acridon-2-ylalanine, a derivative where the acridone core is attached to an alanine residue.[2] **Note: 9AA refers to 9-Aminoacridine.[4] ***Note: Quantum yield and lifetime are particularly sensitive to the specific derivative and environment.

Experimental Protocols

Accurate characterization and application of 2-aminoacridone hydrochloride require meticulous experimental procedures. The following sections detail protocols for measuring its fluorescence spectrum, determining its quantum yield, and a general method for its synthesis.

Measurement of the Fluorescence Spectrum

This protocol outlines the steps to determine the excitation and emission spectra of 2-aminoacridone using a standard spectrofluorometer.[1]

-

Objective: To identify the wavelengths of maximum excitation (λex) and emission (λem).

-

Materials:

-

2-aminoacridin-9(10H)-one hydrochloride powder

-

Spectroscopic grade solvent (e.g., ethanol, DMSO, or a specific buffer)

-

Spectrofluorometer

-

Quartz cuvettes

-

-

Procedure:

-

Solution Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects.

-

Emission Spectrum Measurement:

-

Excitation Spectrum Measurement:

-

Determination of Fluorescence Quantum Yield (Relative Method)

The comparative method is widely used to determine the fluorescence quantum yield (ΦF) by comparing the sample's fluorescence to a standard with a known quantum yield.[1]

-

Objective: To calculate the ΦF of 2-aminoacridone relative to a standard.

-

Materials:

-

2-aminoacridone hydrochloride

-

Quantum yield standard (e.g., quinine sulfate in 0.5 M H₂SO₄, ΦF = 0.54).[1]

-

Spectroscopic grade solvent

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes

-

-

Procedure:

-

Solution Preparation: Prepare a series of five to six dilutions for both the sample and the standard in the same solvent. Concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize re-absorption effects.[1]

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.[1]

-

Fluorescence Measurement: Using a spectrofluorometer, record the corrected emission spectrum for each solution at the same excitation wavelength used for the absorbance measurements.[1]

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) Where:

-

Φ_r is the quantum yield of the reference standard.

-

Grad_s and Grad_r are the gradients of the plots for the sample and reference, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions (if different).

-

-

-

General Synthesis of Acridone Derivatives

A common route for synthesizing the acridone core involves an initial Ullmann condensation followed by acid-catalyzed cyclization.[6]

-

Objective: To synthesize the acridone scaffold from precursor molecules.

-

Materials:

-

2-bromobenzoic acid

-

Appropriate aniline derivative (e.g., p-anisidine for an amino precursor)

-

Potassium carbonate (K₂CO₃)

-

Copper (Cu) powder

-

Ethanol (EtOH)

-

Polyphosphoric acid (PPA)

-

-

Procedure:

-

Ullmann Condensation:

-

Cyclization:

-

Applications and Signaling

The unique photophysical properties of 2-aminoacridone hydrochloride make it suitable for various advanced applications in research.

Fluorescent Probing and FRET

As a fluorophore, 2-aminoacridone can be incorporated into larger molecules, such as amino acids (e.g., Acridon-2-ylalanine or Acd), to create fluorescent probes.[2] These probes can be used to label proteins and monitor conformational changes, binding events, or enzymatic activity.[2] The long fluorescence lifetime of acridone derivatives (~15 ns) makes them particularly useful for fluorescence lifetime imaging microscopy (FLIM) and for creating Förster Resonance Energy Transfer (FRET) pairs.[2] For instance, Acd can serve as a FRET donor with common fluorophores like fluorescein or rhodamine.[2]

Environmental Sensing

The fluorescence of acridone derivatives is often sensitive to the polarity of the solvent and the local pH.[2][7] For example, the quantum yield of Acd changes dramatically from 0.95 in water to 0.29 in the less polar solvent THF, demonstrating its solvatochromic nature.[2] Furthermore, the protonation state of the amino group and the heterocyclic nitrogen can alter the electronic structure, leading to shifts in the emission spectrum. This property has been explored to develop acridine-based fluorescent pH indicators, which can be used to monitor pH changes in biological systems or chemical reactions.[8][9][10]

References

- 1. benchchem.com [benchchem.com]

- 2. Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine, a Fluorescent Amino Acid for Lifetime and FRET/LRET Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectrum [2-Aminoacridone] | AAT Bioquest [aatbio.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The 'delta pH'-probe 9-aminoacridine: response time, binding behaviour and dimerization at the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An unexpected dual-response pH probe based on acridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Core Mechanism of 2-Aminoacridin-9(10H)-one Hydrochloride: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the specific mechanism of action for 2-Aminoacridin-9(10H)-one hydrochloride is limited in the current body of scientific literature. This guide provides an in-depth analysis based on the well-documented activities of the broader acridine and acridone pharmacophores, to which 2-Aminoacridin-9(10H)-one belongs. The mechanisms detailed herein are likely to be relevant but may not be fully representative of the specific actions of the hydrochloride salt of 2-Aminoacridin-9(10H)-one.

Introduction to the Acridine/Acridone Scaffold

Acridine and its oxidized counterpart, acridone, are classes of nitrogen-containing heterocyclic compounds that have long been a subject of intense interest in medicinal chemistry.[1] Their planar tricyclic structure is a key feature that enables them to interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2] These activities include anticancer, antimicrobial, antiparasitic, and anti-inflammatory effects.[1][3] The core mechanism of many acridine and acridone derivatives is attributed to their ability to intercalate into DNA and inhibit the function of essential enzymes such as topoisomerases.[1][4]

Primary Mechanisms of Action of Acridine and Acridone Derivatives

The biological effects of acridine and acridone compounds are multifaceted. The primary mechanisms of action, extrapolated for 2-Aminoacridin-9(10H)-one, are detailed below.

DNA Intercalation and Topoisomerase Inhibition

A hallmark of many acridine derivatives is their function as DNA intercalators.[2][5] The planar aromatic ring system of the acridine core inserts itself between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5][6]

Furthermore, this intercalation can stabilize the complex formed between DNA and topoisomerase enzymes, particularly topoisomerase II.[4][7] Topoisomerases are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[8] By trapping the topoisomerase-DNA cleavage complex, acridine derivatives prevent the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[7][8] Some acridine-based agents act as catalytic inhibitors of topoisomerase II, which inhibit the enzyme's activity without generating DNA strand breaks, a mechanism that could potentially reduce the risk of secondary malignancies.[9][10]

Experimental Protocol: Topoisomerase II Decatenation Assay

This assay is a common method to evaluate the inhibitory effect of a compound on topoisomerase II activity.

Materials:

-

Kinetoplast DNA (kDNA) - a network of catenated DNA circles

-

Human Topoisomerase II enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

This compound (or other test compound) at various concentrations

-

DNA loading dye

-

Agarose gel and electrophoresis equipment

-

DNA staining agent (e.g., ethidium bromide)

-

UV transilluminator

Procedure:

-

Prepare reaction mixtures containing assay buffer, kDNA, and the test compound at various concentrations.

-

Initiate the reaction by adding human topoisomerase II to each mixture.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing EDTA and SDS).

-

Add DNA loading dye to each sample and load onto an agarose gel.

-

Perform electrophoresis to separate the catenated kDNA from the decatenated DNA circles.

-

Stain the gel with a DNA staining agent and visualize the bands under UV light.

-

Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control without the inhibitor.

Inhibition of Ribosome Biogenesis

Recent studies have revealed that 9-aminoacridine can potently inhibit ribosome biogenesis. This occurs through a dual mechanism: the inhibition of the transcription of ribosomal RNA (pre-rRNA) by RNA Polymerase I and the disruption of the processing of already synthesized pre-rRNAs.[5] This leads to a rapid shutdown of ribosome production, a process that is essential for cell growth and proliferation, and is often upregulated in cancer cells.[5]

Experimental Protocol: Metabolic Labeling of pre-rRNA

This method is used to assess the rate of new rRNA synthesis.

Materials:

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum

-

Penicillin/Streptomycin

-

Phosphate-free medium

-

[³²P]-orthophosphate

-

Test compound (e.g., 9-aminoacridine)

-

RNA extraction reagents

-

Agarose gel electrophoresis equipment

-

Phosphorimager

Procedure:

-

Culture mammalian cells (e.g., NIH 3T3 or HT1080) to a suitable confluency.

-

Incubate the cells in phosphate-free medium for a short period (e.g., 15 minutes).

-

Add [³²P]-orthophosphate to the medium to label newly synthesized RNA for a defined pulse period (e.g., 30 minutes).

-

Remove the labeling mix and incubate the cells in complete growth medium with or without the test compound for various chase times.

-

Isolate total cellular RNA at each time point.

-

Resolve the RNA samples on an agarose gel.

-

Transfer the RNA to a nylon membrane and analyze the radiolabeled pre-rRNA species using a phosphorimager.

-

A decrease in the levels of newly synthesized pre-rRNA in the presence of the compound indicates inhibition of ribosome biogenesis.[5]

Modulation of Cellular Signaling Pathways

Acridine derivatives have been shown to influence key signaling pathways that regulate cell survival, proliferation, and apoptosis.[5][7][11] These include:

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

-

NF-κB Pathway: The NF-κB pathway is involved in inflammatory responses and cell survival. Inhibition of NF-κB can sensitize cancer cells to apoptosis.[5]

-

p53 Pathway: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Some acridine derivatives can activate p53, leading to cell cycle arrest or apoptosis in cancer cells.[5]

Quantitative Data on Acridine Derivatives

The following tables summarize the available quantitative data for various 9-aminoacridine derivatives, providing a comparative overview of their anticancer potency.

Table 1: Comparative Cytotoxicity of 9-Aminoacridine Analogs

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 9-Aminoacridine | HT-29 | Colon Carcinoma | 0.019 |

| 9-Aminoacridine | PC3 | Prostate Cancer | >50 |

| 9-Aminoacridine | A549 | Lung Cancer | >50 |

| Amsacrine (m-AMSA) | HCT116 | Colon Carcinoma | Varies |

| Amsacrine (m-AMSA) | HepG2 | Hepatocellular Carcinoma | Varies |

Data compiled from multiple studies to provide a comparative overview.[5]

Table 2: Topoisomerase II Inhibitory Activity of 9-Aminoacridine Derivatives

| Compound | Cell Line | Cancer Type | EC50 (µM) |

| Acridine-based catalytic inhibitor 1 | H460 | NSCLC | 8.15 - 42.09 |

| Acridine-based catalytic inhibitor 2 | A549 | NSCLC | 8.15 - 42.09 |

| Acridine-based catalytic inhibitor 3 | H2009 | NSCLC | 8.15 - 42.09 |

| Acridine-based catalytic inhibitor 4 | H2030 | NSCLC | 8.15 - 42.09 |

EC50 values represent the concentration range for a series of acridine-based catalytic inhibitors of TOPOII.[9]

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways potentially affected by this compound and a typical experimental workflow.

Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Caption: Experimental workflow for Topoisomerase II inhibition assay.

Conclusion

While specific mechanistic studies on this compound are not yet prevalent, the extensive research on the acridine and acridone chemical classes provides a strong foundation for understanding its likely biological activities. The core mechanisms are anticipated to involve DNA intercalation and the subsequent inhibition of topoisomerase II, leading to cytotoxic effects. Additionally, the inhibition of ribosome biogenesis and modulation of key cellular signaling pathways such as PI3K/AKT/mTOR and NF-κB are highly probable contributors to its overall pharmacological profile. Further research is warranted to elucidate the precise molecular targets and to quantify the activity of this specific compound, which will be crucial for its potential development as a therapeutic agent.

References

- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold | MDPI [mdpi.com]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimization of New Catalytic Topoisomerase II Inhibitors as an Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Aminoacridone | C13H10N2O | CID 121965 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DNA Intercalation Mechanism of 2-Aminoacridin-9(10H)-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the DNA intercalation mechanism of 2-Aminoacridin-9(10H)-one hydrochloride, a member of the aminoacridine class of compounds known for their interactions with nucleic acids. While specific quantitative binding and thermodynamic data for this exact hydrochloride salt are not extensively available in the public domain, this guide synthesizes data from closely related 9-aminoacridine derivatives to provide a robust model of its interaction with DNA. The core of this guide focuses on the biophysical techniques used to characterize this interaction, including detailed experimental protocols for UV-Vis spectroscopy, fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry. Furthermore, it delves into the downstream cellular consequences of this DNA intercalation, particularly the inhibition of topoisomerase enzymes and the modulation of key signaling pathways. Molecular docking, a computational approach to visualizing this interaction, is also discussed. This guide is intended to be a valuable resource for researchers investigating the therapeutic potential of acridine-based compounds.

Introduction: The Acridine Scaffold and DNA Intercalation

Acridine and its derivatives are a class of heterocyclic aromatic compounds characterized by a planar tricyclic ring system. This planarity is a key structural feature that allows them to insert, or intercalate, between the base pairs of double-stranded DNA[1]. This non-covalent interaction is primarily driven by π-π stacking interactions between the aromatic rings of the acridine molecule and the DNA base pairs[1]. Upon intercalation, these compounds induce significant conformational changes in the DNA, including unwinding of the double helix and an increase in its length[2]. These structural perturbations interfere with essential cellular processes such as DNA replication and transcription, forming the basis of the biological activities of many acridine derivatives, including their use as anticancer agents[1][2]. 2-Aminoacridin-9(10H)-one, as a member of this family, is presumed to share this fundamental mechanism of action.

The Molecular Mechanism of Intercalation

The process of DNA intercalation by a planar molecule like 2-Aminoacridin-9(10H)-one can be conceptualized as a multi-step process. Initially, the cationic acridine derivative is electrostatically attracted to the anionic phosphate backbone of the DNA. Following this initial association, the planar ring system inserts itself into the space between adjacent base pairs, a process often accompanied by a localized unwinding of the DNA helix to accommodate the intercalator. The stability of the resulting complex is maintained by a combination of van der Waals forces and hydrophobic interactions.

Caption: A logical workflow of the DNA intercalation process.

Quantitative Analysis of DNA Binding

While specific quantitative data for this compound is limited, studies on closely related N-substituted acridine-9-amines provide valuable insights into the thermodynamics of DNA intercalation. These studies, employing techniques such as UV-Vis spectrophotometry, fluorescence spectroscopy, and isothermal titration calorimetry (ITC), reveal that the binding is an enthalpy-driven process[3].

Table 1: Thermodynamic Parameters for the Binding of N-Substituted Acridine-9-Amines to Calf Thymus DNA

| Compound Class | log(KA) | ΔG (kcal·mol-1) | ΔH (kcal·mol-1) | TΔS (kcal·mol-1) | Reference |

| Acridine-9-amine derivatives | 2.59 - 5.50 | -7.51 to -6.75 | -11.58 to -3.83 | -4.83 to 3.68 | [3] |

Note: The data presented is for a series of N-substituted acridine-9-amines and serves as a representative model for the binding of this compound.

Detailed Experimental Protocols

The following sections provide detailed, generalized protocols for the key biophysical techniques used to study the DNA intercalation of this compound. Researchers should optimize these protocols for their specific experimental conditions.

UV-Visible Spectrophotometry

UV-Vis spectroscopy is a fundamental technique to monitor the interaction between a small molecule and DNA. Intercalation typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the absorption spectrum of the acridine compound.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

-

Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer. Determine the concentration of ctDNA spectrophotometrically using an extinction coefficient of 6600 M-1cm-1 at 260 nm.

-

-

Titration:

-

In a quartz cuvette, place a fixed concentration of this compound (e.g., 20 µM).

-

Record the initial absorption spectrum (typically from 300 to 500 nm).

-

Incrementally add small aliquots of the ctDNA stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes before recording the absorption spectrum.

-

-

Data Analysis:

-

Correct the spectra for the dilution effect of adding the DNA solution.

-

Plot the absorbance at the wavelength of maximum absorption (λmax) of the acridine compound as a function of the DNA concentration.

-

The binding constant (Kb) can be determined by fitting the data to the Wolfe-Shimer equation or a similar binding model.

-

Caption: A workflow diagram for a typical UV-Vis titration experiment.

Fluorescence Spectroscopy

The intrinsic fluorescence of 2-Aminoacridin-9(10H)-one can be utilized to study its DNA binding. Intercalation into the hydrophobic environment between DNA base pairs often leads to an enhancement of fluorescence intensity and a blue shift in the emission maximum. Alternatively, fluorescence quenching assays can be employed.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare solutions as described for UV-Vis spectrophotometry. The concentration of the fluorescent compound should be kept low to avoid self-quenching.

-

-

Fluorescence Titration:

-

In a quartz fluorescence cuvette, place a fixed concentration of this compound.

-

Set the excitation wavelength (λex) and record the initial emission spectrum (λem).

-

Incrementally add aliquots of the ctDNA stock solution.

-

After each addition, mix and equilibrate before recording the emission spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of DNA concentration.

-

The binding constant can be determined using the Stern-Volmer equation for quenching studies or other appropriate binding models for fluorescence enhancement.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to investigate conformational changes in DNA upon ligand binding. While DNA is chiral, 2-Aminoacridin-9(10H)-one is achiral. However, upon binding to the chiral DNA, an induced CD (ICD) signal is observed in the absorption region of the acridine compound, providing evidence of binding. Changes in the intrinsic CD spectrum of DNA can also indicate conformational alterations.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare solutions in a low-salt buffer to minimize interference.

-

-

CD Measurements:

-

Record the CD spectrum of the buffer alone as a baseline.

-

Record the CD spectrum of the DNA solution.

-

Record the CD spectrum of the this compound solution (which should be zero).

-

Prepare a sample containing both DNA and the acridine compound and record its CD spectrum.

-

The ICD spectrum is obtained by subtracting the spectrum of the DNA alone from the spectrum of the complex.

-

-

Data Analysis:

-

The sign and magnitude of the ICD signal can provide information about the geometry of the intercalation complex[4].

-

Changes in the DNA CD bands (typically around 245 nm and 275 nm) can indicate changes in DNA helicity.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n)[5].

Experimental Protocol:

-

Sample Preparation:

-

Prepare the this compound and DNA solutions in the exact same buffer to minimize heats of dilution. Degas both solutions thoroughly.

-

-

ITC Experiment:

-

Fill the ITC sample cell with the DNA solution and the injection syringe with the acridine solution.

-

Perform a series of injections of the acridine solution into the DNA solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to DNA.

-

Fit the resulting binding isotherm to a suitable binding model to determine Ka, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

-

Cellular Consequences and Signaling Pathways

The biological effects of DNA intercalators like 2-Aminoacridin-9(10H)-one extend beyond the simple disruption of DNA replication and transcription. A primary downstream consequence is the inhibition of topoisomerase enzymes.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, that arise during replication and transcription. Acridine derivatives are known to act as topoisomerase poisons by stabilizing the transient covalent complex formed between the enzyme and DNA, leading to DNA strand breaks and ultimately apoptosis.

Experimental Protocol: Topoisomerase II Relaxation Assay

-

Reaction Mixture:

-

Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase IIα, and reaction buffer.

-

-

Inhibition Assay:

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate at 37°C for 30 minutes.

-

-

Analysis:

-

Stop the reaction and separate the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.

-

Inhibition of topoisomerase II activity will result in a decrease in the amount of relaxed plasmid DNA and an increase in the amount of supercoiled DNA.

-

Caption: A simplified signaling pathway of topoisomerase II poisoning.

Modulation of Cellular Signaling Pathways

Recent studies on 9-aminoacridine and its derivatives have revealed their ability to modulate key signaling pathways that are often dysregulated in cancer. These include the PI3K/AKT/mTOR, NF-κB, and p53 pathways. The inhibition of these pro-survival pathways, coupled with the activation of the pro-apoptotic p53 pathway, contributes significantly to the anticancer activity of these compounds.

Caption: A diagram illustrating the impact of 9-aminoacridine derivatives on key cancer-related signaling pathways.

Molecular Docking: Visualizing the Interaction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-Aminoacridin-9(10H)-one, docking studies can provide a visual representation of its intercalation into the DNA double helix and help identify key interactions with specific base pairs.

General Molecular Docking Workflow:

-

Preparation of Receptor and Ligand:

-

Obtain a 3D structure of a DNA duplex from the Protein Data Bank (PDB).

-

Build the 3D structure of this compound and optimize its geometry.

-

-

Docking Simulation:

-

Define the binding site on the DNA.

-

Run the docking algorithm to generate a series of possible binding poses.

-

-

Analysis of Results:

-

Score and rank the binding poses based on their predicted binding affinity.

-

Visualize the top-ranked poses to analyze the intermolecular interactions, such as hydrogen bonds and π-π stacking.

-

Caption: A typical workflow for molecular docking studies.

Conclusion

This compound, as a member of the acridine family, interacts with DNA primarily through intercalation. This interaction, driven by enthalpic contributions, leads to the disruption of DNA structure and function. The downstream consequences of this intercalation include the inhibition of topoisomerase enzymes and the modulation of critical cellular signaling pathways, which collectively contribute to its biological activity. While further studies are needed to elucidate the precise quantitative binding parameters and the full spectrum of cellular effects of this specific compound, the methodologies and conceptual frameworks presented in this guide provide a solid foundation for future research and drug development efforts in this area.

References

- 1. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. Insight into the intercalation of N-substituted acridine-9-amines into DNA based on spectroscopic and calorimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Linear and circular dichroism studies of DNA-monoaminoacridine complexes - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

Spectroscopic and Technical Profile of 2-Aminoacridin-9(10H)-one Hydrochloride: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoacridin-9(10H)-one, and its hydrochloride salt, are members of the acridone family of heterocyclic compounds. Acridone derivatives are of significant interest in medicinal chemistry and bioanalysis due to their characteristic fluorescence and biological activities.[1] This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Aminoacridin-9(10H)-one hydrochloride, detailed experimental protocols for its analysis, and insights into its potential applications and mechanisms of action.

Spectroscopic Properties

The spectroscopic characteristics of 2-Aminoacridin-9(10H)-one are fundamental to its identification, characterization, and application. The following sections summarize its key spectral data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule. The absorption spectrum of 2-Aminoacridin-9(10H)-one is characterized by strong absorption in the UV and visible regions, which is typical for the extended π-system of the acridone core.

| Parameter | Wavelength (nm) | Solvent/Conditions |

| Excitation Maximum (λex) | ~425 | Not specified |

Fluorescence Spectroscopy

2-Aminoacridin-9(10H)-one is a fluorescent compound, a property that is central to its use as a fluorescent label and probe.[2] Its fluorescence emission is in the visible region of the electromagnetic spectrum.

| Parameter | Wavelength (nm) | Solvent/Conditions |

| Emission Maximum (λem) | ~530 | Not specified |

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton | Typical Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.5 - 8.5 |

| Amine Protons | 1.0 - 4.0 |

For ¹³C NMR, the carbonyl carbon of the acridone ring is a key feature, typically appearing at a high chemical shift.[5]

| Carbon | Typical Chemical Shift (δ, ppm) |

| Carbonyl Carbon | ~170-180 |

| Aromatic Carbons | 110 - 150 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For primary amines like 2-Aminoacridin-9(10H)-one, the molecular ion peak is expected to have an odd-numbered mass-to-charge ratio (m/z).[6] Alpha-cleavage is a common fragmentation pathway for aliphatic amines.[6]

| Ion | Expected m/z |

| Molecular Ion [M]⁺ | 210.23 (for the free base) |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data.

UV-Vis Spectroscopy Protocol

Objective: To determine the UV-Vis absorption spectrum and the wavelength of maximum absorption (λmax) of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or a suitable buffer)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a stock solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Preparation of working solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 µg/mL.

-

Instrument setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range to scan from 200 to 600 nm.

-

Blank measurement: Fill a quartz cuvette with the solvent and use it as a blank to zero the instrument.

-

Sample measurement: Record the absorbance spectra of the working solutions.

-

Data analysis: Determine the λmax from the absorption spectrum.

Fluorescence Spectroscopy Protocol

Objective: To determine the fluorescence excitation and emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution preparation: Prepare a dilute solution of the compound in the chosen solvent (typically in the micromolar range).

-

Emission spectrum:

-

Set the excitation wavelength to the λmax determined from the UV-Vis spectrum (or a known excitation wavelength, e.g., 425 nm).[2]

-

Scan a range of emission wavelengths (e.g., 450-700 nm) to obtain the emission spectrum.

-

Identify the wavelength of maximum emission (λem).

-

-

Excitation spectrum:

-

Set the emission monochromator to the determined λem.

-

Scan a range of excitation wavelengths (e.g., 350-500 nm) to obtain the excitation spectrum.

-

The peak of the excitation spectrum should correspond to the absorption maximum.

-

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample preparation: Dissolve approximately 5-10 mg of the compound in about 0.5-0.7 mL of the deuterated solvent in an NMR tube.

-

Instrument setup: Place the NMR tube in the spectrometer and lock and shim the instrument.

-

¹H NMR acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters.

-

Integrate the peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR acquisition:

-

Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Determine the chemical shifts of the carbon atoms.

-

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

-

Sample preparation: Prepare a dilute solution of the compound in the chosen solvent.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ion source.

-

Data acquisition: Acquire the mass spectrum in positive ion mode.

-

Data analysis: Identify the molecular ion peak and major fragment ions.

Signaling Pathways and Experimental Workflows

DNA Intercalation Signaling Pathway

Acridine derivatives are well-known DNA intercalating agents.[7][8][9] This mechanism of action is a key aspect of their biological activity, including their use as anticancer agents.[1] The planar acridone ring system inserts itself between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and inhibition of cellular processes like replication and transcription.

Caption: DNA intercalation by 2-Aminoacridin-9(10H)-one leading to cell cycle arrest and apoptosis.

Experimental Workflow: Synthesis and Characterization

The synthesis of acridone derivatives often involves a multi-step process followed by thorough characterization to confirm the structure and purity of the final product.

Caption: General experimental workflow for the synthesis and characterization of 2-Aminoacridin-9(10H)-one HCl.

Application Workflow: Fluorescent Labeling of Glycans

A primary application of 2-aminoacridone (AMAC) is in the fluorescent labeling of glycans for analysis by various techniques such as HPLC and mass spectrometry.[10][11][12][13]

References

- 1. A comprehensive review on acridone based derivatives as future anti-cancer agents and their structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. compoundchem.com [compoundchem.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Acridine-based DNA Bis-intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Glycan Labeling [sigmaaldrich.com]

- 12. Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of glycosaminoglycan-derived, precolumn, 2-aminoacridone-labeled disaccharides with LC-fluorescence and LC-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Aminoacridin-9(10H)-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of 2-Aminoacridin-9(10H)-one hydrochloride, a heterocyclic compound belonging to the acridone family. Acridone derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties. This document details the chemical synthesis, analytical characterization, and a relevant biological pathway associated with this class of compounds, presenting the information in a structured and accessible format for laboratory and research applications.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: an Ullmann condensation reaction to form an N-arylanthranilic acid intermediate, followed by an acid-catalyzed cyclization to yield the acridone core. The final step involves the formation of the hydrochloride salt.

Step 1: Ullmann Condensation

The initial step involves the copper-catalyzed reaction between 2-chlorobenzoic acid and p-phenylenediamine. This reaction, a type of Ullmann condensation, forms the intermediate 2-((4-aminophenyl)amino)benzoic acid.[1]

Reaction: 2-Chlorobenzoic Acid + p-Phenylenediamine --(Cu catalyst, K₂CO₃)--> 2-((4-aminophenyl)amino)benzoic acid

Step 2: Cyclization

The N-arylanthranilic acid intermediate is then cyclized in the presence of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, to form 2-Aminoacridin-9(10H)-one.[2]

Reaction: 2-((4-aminophenyl)amino)benzoic acid --(H⁺, heat)--> 2-Aminoacridin-9(10H)-one

Step 3: Hydrochloride Salt Formation

The final step involves the treatment of the 2-Aminoacridin-9(10H)-one free base with hydrochloric acid to yield the more stable and water-soluble hydrochloride salt.

Reaction: 2-Aminoacridin-9(10H)-one + HCl --> this compound

Synthesis Pathway

Experimental Protocols

Synthesis of 2-((4-aminophenyl)amino)benzoic acid (Ullmann Condensation)

-

In a round-bottom flask, combine 2-chlorobenzoic acid (1 equivalent), p-phenylenediamine (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide.

-

Add a high-boiling point polar solvent, such as N,N-dimethylformamide (DMF).

-

Heat the reaction mixture under reflux with constant stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to yield 2-((4-aminophenyl)amino)benzoic acid.

Synthesis of 2-Aminoacridin-9(10H)-one (Cyclization)

-

Place the dried 2-((4-aminophenyl)amino)benzoic acid into a flask.

-

Add polyphosphoric acid (PPA) in excess (approximately 10 times the weight of the starting material).

-

Heat the mixture at 120-140°C for 2-4 hours with occasional stirring.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution with a base (e.g., NaOH or NH₄OH) to precipitate the acridone product.

-

Filter the precipitate, wash thoroughly with water, and dry to obtain 2-Aminoacridin-9(10H)-one.

Preparation of this compound

-

Dissolve the synthesized 2-Aminoacridin-9(10H)-one in a minimal amount of a suitable solvent (e.g., ethanol).

-

Slowly add a concentrated solution of hydrochloric acid dropwise with stirring.

-

Continue stirring for a short period to ensure complete salt formation.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum.

Characterization Data

The structural confirmation and purity of the synthesized this compound are determined using various spectroscopic and analytical techniques.

| Analysis | Technique | Expected Data |

| Molecular Formula | - | C₁₃H₁₁ClN₂O |

| Molecular Weight | - | 246.70 g/mol |

| ¹H NMR | (DMSO-d₆, 400 MHz) | Aromatic protons (δ 7.0-8.5 ppm), Amine protons (broad singlet), NH proton of acridone (broad singlet, downfield). |

| ¹³C NMR | (DMSO-d₆, 100 MHz) | Carbonyl carbon (δ ~175-180 ppm), Aromatic carbons (δ ~110-150 ppm). |

| FTIR | (ATR) | N-H stretching (amine and amide, ~3200-3400 cm⁻¹), C=O stretching (~1620-1650 cm⁻¹), C=C stretching (aromatic, ~1450-1600 cm⁻¹). |

| Mass Spectrometry | (ESI-MS) | [M+H]⁺ peak corresponding to the free base (m/z ~211.09). |

| Elemental Analysis | (CHN) | C, H, N percentages consistent with the molecular formula C₁₃H₁₁ClN₂O. |

Mandatory Visualization: Biological Context

Acridine derivatives are known to exert their biological effects through various mechanisms, including intercalation into DNA and inhibition of key cellular enzymes. 9-aminoacridines, a closely related class of compounds, have been shown to modulate the function of regulatory T cells (Tregs) by affecting the FoxP3 signaling pathway. FoxP3 is a master transcription factor for the development and function of Tregs, which play a crucial role in maintaining immune homeostasis.

Simplified FoxP3 Signaling Pathway

The following diagram illustrates a simplified signaling cascade leading to the activation of FoxP3 and the potential point of intervention for acridine derivatives.

Experimental Workflow for Biological Activity Screening

A general workflow for screening the anticancer activity of newly synthesized compounds like this compound is outlined below.

Detailed Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3][4][5][6] Ensure the sample is fully dissolved. Filter the solution into a clean, dry 5 mm NMR tube.

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[7]

-

¹H NMR : Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR : Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : No specific sample preparation is required for Attenuated Total Reflectance (ATR)-FTIR.[8][9][10][11][12]

-

Data Acquisition : Place a small amount of the solid this compound onto the ATR crystal.[8][9][12] Apply pressure to ensure good contact.

-

Analysis : Record the spectrum typically in the range of 4000-400 cm⁻¹.[13] Perform a background scan prior to the sample scan.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent for Electrospray Ionization (ESI), such as methanol or acetonitrile/water.[14][15][16][17]

-

Data Acquisition : Infuse the sample solution into the ESI source of the mass spectrometer.[17]

-

Analysis : Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the free base ([M+H]⁺).[14][15]

Elemental Analysis

-

Sample Preparation : Accurately weigh a small amount (1-3 mg) of the dry, homogenous sample into a tin capsule.[18][19][20][21][22]

-

Analysis : The analysis is performed using a CHN elemental analyzer.[19][20][21] The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentage of each element.[18][19][20][21]

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt these protocols as necessary for their specific experimental conditions.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. sites.bu.edu [sites.bu.edu]

- 5. organomation.com [organomation.com]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. rsc.org [rsc.org]

- 8. agilent.com [agilent.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. google.com [google.com]

- 11. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 12. jascoinc.com [jascoinc.com]

- 13. researchgate.net [researchgate.net]

- 14. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 16. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 17. phys.libretexts.org [phys.libretexts.org]

- 18. measurlabs.com [measurlabs.com]

- 19. aurigaresearch.com [aurigaresearch.com]

- 20. researchgate.net [researchgate.net]

- 21. School of Chemical Sciences KB [answers.uillinois.edu]

- 22. mt.com [mt.com]

Biological Activity Screening of 2-Aminoacridin-9(10H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoacridin-9(10H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds have shown promise as anticancer, antimicrobial, and enzyme-inhibiting agents. This technical guide provides an in-depth overview of the biological activity screening of 2-aminoacridin-9(10H)-one derivatives, compiling quantitative data, detailed experimental protocols, and key signaling pathways to facilitate further research and drug development in this area. The unique planar structure of acridine derivatives allows them to intercalate with DNA, a primary mechanism behind their cytotoxic effects.[1][2] This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1]

Anticancer Activity

Derivatives of the acridine core have been extensively evaluated for their cytotoxic effects against various cancer cell lines. The primary mechanism of their anticancer activity is often attributed to their ability to intercalate into DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.[2]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potential of a compound. The following table summarizes the IC50 values for various acridine derivatives against different cancer cell lines. It is important to note that the specific cytotoxic concentration can vary widely depending on the compound's structure, the cell line tested, and the duration of exposure.[1]

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 9-Acridinyl amino acid derivative 8 | A549 (Lung Carcinoma) | ≈ 6 | [3][4] |

| 9-Acridinyl amino acid derivative 9 | A549 (Lung Carcinoma) | ≈ 6 | [3][4] |

| Compound 7 | HeLa (Cervical Cancer) | 31.25 (µg/ml) | |

| Compound 7 | A-549 (Lung Cancer) | 36.25 (µg/ml) | |

| Compound 9 | HeLa (Cervical Cancer) | 13.75 (µg/ml) | |

| Compound 9 | A-549 (Lung Cancer) | 18.75 (µg/ml) | |

| Acridine derivative 8 | MCF7 (Breast Cancer) | 2.7 | [5] |

| Acridine derivative 8 | DU-145 (Prostate Cancer) | 26.1 | [5] |

| Aza-acridine derivative 35 | WM266-4 (Melanoma) | 24.74 ± 3.00 | [6] |

| Aza-acridine derivative 39 | WM266-4 (Melanoma) | 27.31 ± 3.00 | [6] |

| Aza-acridine derivative 15 | WM266-4 (Melanoma) | 48.94 ± 3.00 | [6] |

| Aza-acridine derivative 11 | WM266-4 (Melanoma) | 49.63 ± 3.00 | [6] |

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[7]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7][8]

-

Compound Treatment: Expose the cells to various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).[7][8]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][7]

-

Formazan Solubilization: Dissolve the formazan crystals in a suitable solvent, such as DMSO or a specialized solubilization solution.[1][8]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the test compounds for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.[1]

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[8]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[7][8]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.[8]

Signaling Pathways in Acridine-Induced Apoptosis

Acridine derivatives can induce apoptosis through various signaling pathways. A common mechanism involves the activation of the p53 tumor suppressor protein.[1] This can lead to the upregulation of pro-apoptotic proteins like Bax and subsequent activation of the caspase cascade.

Antimicrobial Activity

Certain 9-aminoacridine derivatives have demonstrated notable antimicrobial effects. For instance, 9-aminoacridine (9-AA) has shown strong antimicrobial activity against Klebsiella pneumoniae.[9]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 9-Aminoacridine (9-AA) | Klebsiella pneumoniae | 8 - 16 | [9] |

Enzyme Inhibition

Derivatives of 9-aminoacridine have also been investigated as inhibitors of enzymes implicated in various diseases, such as Alzheimer's disease.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease.[10]

| Compound | Enzyme | IC50 (nmol/L) | Reference |

| RM1-RM6 Derivatives | BuChE | 0.003 - 0.0715 | [10] |

| RM1-RM6 Derivatives | AChE | 0.0004 - 0.006 | [10] |

Experimental Workflow for Biological Screening

A logical workflow is crucial for the efficient screening and characterization of novel 2-aminoacridin-9(10H)-one derivatives.

This guide provides a foundational understanding of the biological screening of 2-aminoacridin-9(10H)-one derivatives. The provided data and protocols serve as a starting point for researchers to design and execute their own investigations into this promising class of compounds. Further structural modifications and in-depth mechanistic studies are warranted to unlock the full therapeutic potential of these molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 3. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 5. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Aminoacridin-9(10H)-one Hydrochloride as a Fluorescent Probe for Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Aminoacridin-9(10H)-one hydrochloride, a member of the aminoacridine family of compounds, and its application as a fluorescent probe for the detection and analysis of nucleic acids. Acridine derivatives are well-established as versatile molecules in biological and medicinal chemistry, primarily due to their ability to interact with DNA and RNA.[1][2] Their utility stems from a characteristic planar tricyclic structure that facilitates intercalation between the base pairs of nucleic acids.[1] This interaction often results in significant changes to their photophysical properties, making them valuable tools for fluorescence-based assays.

Core Principles of Fluorescence Probing

Fluorescent probes for nucleic acids are indispensable tools in molecular biology and diagnostics. The ideal probe should exhibit specific characteristics, including high affinity and specificity for its target, cell permeability for in-vivo studies, and a distinct fluorescence signal upon binding.[3] Aminoacridines, including 2-Aminoacridin-9(10H)-one, fulfill many of these requirements. They typically show weak fluorescence in aqueous solutions, but their quantum yield increases dramatically upon binding to DNA or RNA, providing a high signal-to-background ratio.[4] This fluorescence enhancement is the fundamental principle behind their use as nucleic acid stains.

Chemical and Photophysical Properties

2-Aminoacridin-9(10H)-one is an acridine derivative characterized by an amino group at position 2 and a carbonyl group at position 9 of the acridine core. The hydrochloride salt enhances its solubility in aqueous buffers, a crucial property for biological applications.

While specific photophysical data for this compound is not extensively documented in readily available literature, the properties of the closely related and widely studied compounds, 9-aminoacridine (9AA) and Acridine Orange (AO), provide a strong proxy for its expected behavior. Acridine-based dyes are known to exhibit excitation and emission maxima that are sensitive to their environment, particularly upon intercalation into the nucleic acid duplex.

Below is a summary of typical photophysical properties for related aminoacridine dyes. It is anticipated that this compound would display similar characteristics, with a significant enhancement in fluorescence intensity and a potential shift in emission wavelength upon binding to nucleic acids.

Table 1: Representative Photophysical Properties of Aminoacridine Dyes

| Compound | Condition | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Notes |

| Acridine Orange | Bound to dsDNA | ~502 | ~525 | High | Exhibits green fluorescence.[5][6][7][8] |

| Bound to ssDNA/RNA | ~460 | ~650 | Moderate | Exhibits red-orange fluorescence due to dye stacking.[5][6][7][8][9] | |

| 9-Aminoacridine | Free in solution | ~400-425 | ~450-460 | Low | Fluorescence is typically quenched in aqueous environments. |

| Bound to DNA | ~420-430 | ~460-480 | High | Significant fluorescence enhancement upon intercalation.[10] | |

| ACMA | Bound to poly(d(AT)) | ~419 | ~483 | N/A | Binds preferentially to AT-rich regions.[7] |

Note: Data is compiled from various sources on related aminoacridine compounds and should be considered representative. Specific values for this compound should be determined empirically.

Mechanism of Interaction and Fluorescence

The primary mechanism by which aminoacridines interact with double-stranded nucleic acids is intercalation. The planar, aromatic ring system of the acridine core inserts itself between adjacent base pairs of the DNA or RNA duplex. This process is stabilized by van der Waals forces and electrostatic interactions between the cationic dye and the anionic phosphate backbone of the nucleic acid.[11] This intercalation causes a local unwinding of the helix and increases the distance between the base pairs to accommodate the dye molecule.

Upon intercalation, the acridine molecule is sequestered in a more rigid and hydrophobic environment, which restricts non-radiative decay pathways and leads to a significant increase in fluorescence quantum yield.

Caption: Mechanism of fluorescence upon nucleic acid binding.

Experimental Protocols

The following are generalized protocols for the use of aminoacridine-based dyes for nucleic acid visualization. Optimal concentrations and incubation times should be determined empirically for specific applications and cell types.

Staining Nucleic Acids in Agarose Gels

This protocol is adapted from standard procedures for dyes like Acridine Orange.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in sterile dH₂O or DMSO).

-

Electrophoresis buffer (e.g., TBE or TAE).

-

Staining tray.

-

UV transilluminator.

Protocol:

-

Prepare Staining Solution: Dilute the stock solution of the probe into the electrophoresis buffer. A typical working concentration ranges from 0.5 to 5 µg/mL.[9] Prepare this solution fresh.

-

Staining: After gel electrophoresis, place the agarose gel in the staining tray. Add enough staining solution to fully submerge the gel.

-

Incubate: Incubate the gel for 15-30 minutes at room temperature with gentle agitation, protected from light.[9]

-

Destaining (Optional but Recommended): To reduce background fluorescence, pour off the staining solution and add fresh electrophoresis buffer or distilled water. Destain for 10-20 minutes with gentle agitation.[9] This step improves the signal-to-noise ratio.

-

Visualization: Carefully place the gel on a UV transilluminator. Visualize the bands using appropriate excitation and emission filters. Based on related compounds, dsDNA should fluoresce green, while ssDNA or RNA may fluoresce orange-red if the dye forms aggregates.[6][9]

Staining Nucleic Acids in Live or Fixed Cells for Microscopy

This protocol is a general guideline for cell staining.

Materials:

-

This compound stock solution.

-

Phosphate-Buffered Saline (PBS) or appropriate cell culture medium.

-

Cells grown on coverslips or in imaging dishes.

-

Fluorescence microscope.

Protocol:

-

Prepare Staining Solution: Dilute the probe stock solution in PBS or serum-free culture medium to a final working concentration (typically 1-5 µM).

-

Cell Preparation: For live-cell imaging, wash the cells once with warm PBS or medium. For fixed cells, perform fixation and permeabilization using standard protocols before washing.

-

Staining: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[5]

-

Washing: Remove the staining solution and wash the cells two to three times with warm PBS or medium to remove excess unbound dye.[5]

-

Imaging: Mount the coverslips or place the dish on a fluorescence microscope equipped with the appropriate filter sets for the probe. The nucleus (rich in dsDNA) is expected to show bright fluorescence.

Caption: A typical workflow for nucleic acid staining experiments.

Synthesis of the Acridine Core

The synthesis of the 2-aminoacridin-9(10H)-one core structure generally involves established methods in organic chemistry. A common route is the Ullmann condensation reaction between 2-bromobenzoic acid and an appropriate aniline derivative, followed by cyclization to form the acridone skeleton.[12] Further modifications, such as nitration and subsequent reduction, can be employed to introduce the amino group at the desired position.

Caption: Logical flow for the synthesis of the acridone core.

Conclusion

This compound is a promising fluorescent probe for nucleic acid research, belonging to the well-characterized family of aminoacridines. Its mechanism of action, centered on intercalation and subsequent fluorescence enhancement, allows for the sensitive detection of DNA and RNA in a variety of contexts, from gel electrophoresis to cellular imaging. While specific, detailed photophysical data for this particular derivative requires further empirical investigation, the extensive literature on related compounds like 9-aminoacridine and Acridine Orange provides a solid foundation for its application. The experimental protocols outlined in this guide offer a starting point for researchers to incorporate this versatile probe into their workflows for the qualitative and potentially quantitative analysis of nucleic acids. As with any fluorescent tool, careful optimization of experimental conditions is key to achieving reliable and reproducible results.

References

- 1. lib.ysu.am [lib.ysu.am]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Characterization of photophysical and base-mimicking properties of a novel fluorescent adenine analogue in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. Binding of 9-aminoacridine to bulged-base DNA oligomers from a frame-shift hot spot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction of aminoacridines with nucleic acids. A pulse-radiolysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

Unveiling the Anticancer Potential of 2-Aminoacridin-9(10H)-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Acridine-based compounds have long been a subject of intense research in oncology due to their potent cytotoxic activities. This technical guide focuses on the anticancer properties of 2-Aminoacridin-9(10H)-one hydrochloride, a member of the acridone family. While direct experimental data on this specific hydrochloride salt is limited, this document synthesizes available information on closely related 2-aminoacridone and 9-aminoacridine derivatives to provide a comprehensive overview of its predicted anticancer profile, mechanisms of action, and relevant experimental methodologies. The core structure of these compounds allows for DNA intercalation and interaction with key cellular enzymes, leading to cell cycle arrest and apoptosis.

Core Anticancer Mechanisms

The planar tricyclic structure of the acridine core is central to its biological activity, primarily through its ability to intercalate between the base pairs of DNA. This interaction disrupts DNA replication and transcription, ultimately leading to cell death. Furthermore, acridine derivatives are well-documented inhibitors of topoisomerases, enzymes crucial for managing DNA topology during cellular processes.

DNA Intercalation and Topoisomerase Inhibition

This compound is predicted to function as a DNA intercalator. This mechanism involves the insertion of its planar aromatic rings between the base pairs of the DNA double helix. This intercalation can lead to a variety of cellular consequences, including:

-

Inhibition of DNA Replication and Transcription: By distorting the DNA structure, the compound can obstruct the action of DNA and RNA polymerases.

-

Induction of DNA Damage: The presence of the intercalated molecule can lead to strand breaks and other forms of DNA damage, triggering cellular repair mechanisms and, if the damage is too severe, apoptosis.

A primary target of many acridine derivatives is Topoisomerase II , an enzyme that catalyzes the transient breaking and rejoining of double-stranded DNA to manage DNA supercoiling and tangles. By stabilizing the transient "cleavage complex" formed between Topoisomerase II and DNA, these compounds prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequent cell death.[1][2] Some derivatives also exhibit inhibitory activity against Topoisomerase I .

Inferred Cytotoxicity Profile

Based on studies of structurally similar 2-aminoacridone and 9-aminoacridine derivatives, this compound is expected to exhibit significant cytotoxic activity against a range of cancer cell lines. The following table summarizes IC50 values reported for various related compounds, providing an indication of the potential potency of the target compound. It is important to note that these values are for derivative compounds and not the specific hydrochloride salt.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 9-aminoacridine derivative | A549 (Lung Carcinoma) | ~6 | [3] |

| 9-aminoacridine derivative | K562 (Leukemia) | Not specified, but comparable to amsacrine | [3] |

| 9-aminoacridine derivative | HeLa (Cervical Cancer) | 13.75 µg/ml | [4] |

| 9-aminoacridine derivative | A-549 (Lung Cancer) | 18.75 µg/ml | [4] |

| Acridine-based catalytic inhibitor | H460 (NSCLC) | 8.15 - 42.09 | [5] |

| Acridine-based catalytic inhibitor | A549 (NSCLC) | 8.15 - 42.09 | [5] |

| Acridine-based catalytic inhibitor | H2009 (NSCLC) | 8.15 - 42.09 | [5] |

| Acridine-based catalytic inhibitor | H2030 (NSCLC) | 8.15 - 42.09 | [5] |

Signaling Pathways and Cellular Effects

Acridine derivatives have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. While specific studies on this compound are not available, related compounds have been reported to influence the following pathways and processes:

-

Induction of Apoptosis: Many 9-aminoacridine derivatives induce programmed cell death in cancer cells.[5] This is often a consequence of DNA damage and topoisomerase inhibition.

-

Cell Cycle Arrest: These compounds frequently cause cell cycle arrest, most commonly in the G2/M phase, preventing cell division.[3]

-

PI3K/Akt/mTOR Pathway: Some studies on acridine derivatives suggest a potential for interaction with the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.[6]

-

ERK Pathway: The ERK signaling pathway, which is involved in cell proliferation and differentiation, has also been implicated as a target for some acridone derivatives.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action and experimental workflows.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anticancer properties of acridine derivatives.

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-